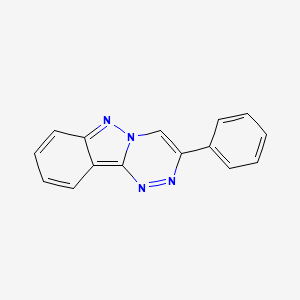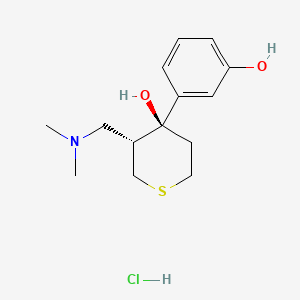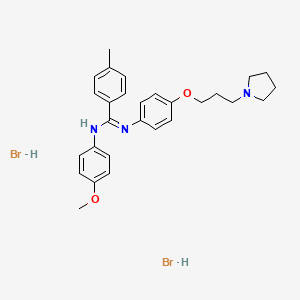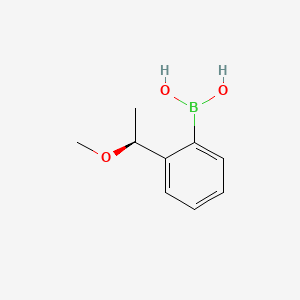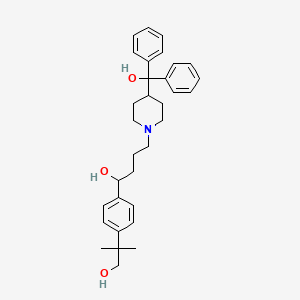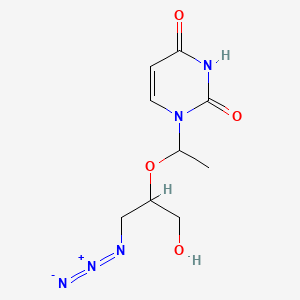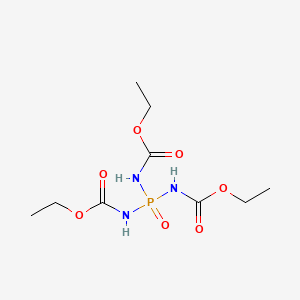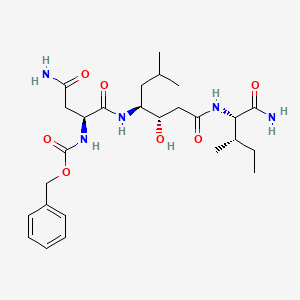
Z-Asn-Sta-Ile-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Asn-Sta-Ile-NH2 is a synthetic peptide composed of four amino acids: Z-asparagine, statine, isoleucine, and an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (statine and Z-asparagine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide may be susceptible to oxidation, particularly at the statine residue.
Reduction: Reduction reactions can modify the peptide’s structure and potentially alter its biological activity.
Substitution: Substitution reactions can be used to introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Scientific Research Applications
Z-Asn-Sta-Ile-NH2 has several scientific research applications:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and modification techniques.
Biology: It may serve as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Industry: this compound can be utilized in the development of novel biomaterials and biotechnological applications.
Mechanism of Action
The mechanism of action of Z-Asn-Sta-Ile-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Z-Asn-Sta-Val-NH2: Similar in structure but with valine instead of isoleucine.
Z-Asn-Sta-Leu-NH2: Contains leucine instead of isoleucine.
Z-Asn-Sta-Phe-NH2: Features phenylalanine in place of isoleucine.
Uniqueness
Z-Asn-Sta-Ile-NH2 is unique due to its specific amino acid sequence and the presence of statine, which imparts distinct biological properties. The combination of these residues can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
121850-02-0 |
|---|---|
Molecular Formula |
C26H41N5O7 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1 |
InChI Key |
IMVXBBMHHNFUIY-WGLQCKHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


